molecular formula C12H19N3 B2506959 [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926266-32-2

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B2506959
CAS No.: 926266-32-2
M. Wt: 205.305
InChI Key: DZSHCTVBAXQSAR-UHFFFAOYSA-N
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Description

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a compound that features a piperidine ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the formation of the piperidine and pyridine rings followed by their subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of phenylsilane in the presence of an iron complex catalyst can promote the formation and reduction of imine, leading to the cyclization and reduction of piperidinone intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include multistep synthesis with intermediate purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)9-14-12/h2-3,9-10H,4-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSHCTVBAXQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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